molecular formula C27H44O3 B13439362 4a,25-Dihydroxy Vitamin D3

4a,25-Dihydroxy Vitamin D3

Cat. No.: B13439362
M. Wt: 416.6 g/mol
InChI Key: XJPACCVLRWWBGH-UENJXAMPSA-N
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Description

4a,25-Dihydroxy Vitamin D3 is a biologically active form of Vitamin D3, which plays a crucial role in various physiological processes. It is a derivative of Vitamin D3, also known as cholecalciferol, and is involved in the regulation of calcium and phosphate metabolism in the body. This compound is essential for maintaining bone health and has been studied for its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4a,25-Dihydroxy Vitamin D3 typically involves multiple hydroxylation steps. The primary precursor, Vitamin D3, undergoes hydroxylation at the 25th position in the liver to form 25-hydroxy Vitamin D3. This intermediate is then further hydroxylated at the 1-alpha position in the kidneys to produce 1,25-dihydroxy Vitamin D3. The specific hydroxylation at the 4a position can be achieved through chemical synthesis involving selective reagents and catalysts .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and immunoaffinity extraction. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 4a,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of Vitamin D3, which can have different biological activities and therapeutic potentials.

Scientific Research Applications

4a,25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.

    Biology: Studied for its role in regulating gene expression and cellular differentiation.

    Medicine: Investigated for its potential in treating diseases such as osteoporosis, cancer, and autoimmune disorders.

    Industry: Utilized in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of 4a,25-Dihydroxy Vitamin D3 involves binding to the Vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the receptor, leading to the transcription of various genes involved in calcium and phosphate homeostasis. The compound also influences other signaling pathways, including those related to cell proliferation, differentiation, and immune response .

Comparison with Similar Compounds

Uniqueness: 4a,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological properties and therapeutic potentials compared to other Vitamin D3 derivatives.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1S,2S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol

InChI

InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12-/t19-,22-,23+,24+,25+,27-/m1/s1

InChI Key

XJPACCVLRWWBGH-UENJXAMPSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/[C@@H]([C@H](CCC3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C

Origin of Product

United States

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